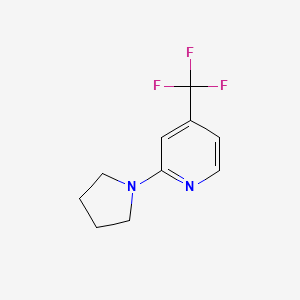

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)8-3-4-14-9(7-8)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHCMLSCHXEAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines typically starts with picolines or other pyridine derivatives. For example, 3-picoline can be converted into 3-trifluoromethylpyridine through a two-step process involving chlorination followed by fluorination in a vapor-phase reactor. This process can be adapted for other positions on the pyridine ring by adjusting the starting material and reaction conditions.

| Substrate | Reaction Temperature (°C) | Products and Yields (GC PA%) |

|---|---|---|

| 3-Picoline | 335 (CFB), 320 (Empty) | 86.4% TF, 6.6% CTF, 0.0% DCTF |

| 380 (CFB), 380 (Empty) | 7.4% TF, 64.1% CTF, 19.1% DCTF | |

| 2-Picoline | 350–360 (CFB) | 71.3% TF, 11.1% CTF, 2.4% DCTF |

| 450 (CFB) | 5.4% TF, 62.2% CTF, 13.9% DCTF |

Data Tables

Table 1: Synthesis of Trifluoromethylpyridines from Picolines

| Substrate | Reaction Temperature (°C) | Products and Yields (GC PA%) |

|---|---|---|

| 3-Picoline | 335 (CFB), 320 (Empty) | 86.4% TF, 6.6% CTF, 0.0% DCTF |

| 380 (CFB), 380 (Empty) | 7.4% TF, 64.1% CTF, 19.1% DCTF | |

| 2-Picoline | 350–360 (CFB) | 71.3% TF, 11.1% CTF, 2.4% DCTF |

| 450 (CFB) | 5.4% TF, 62.2% CTF, 13.9% DCTF |

Table 2: Potential Amination Reactions

| Starting Material | Nucleophile | Conditions | Product |

|---|---|---|---|

| Halogenated TFMP | Pyrrolidine | Base/Catalyst | 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine |

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or trifluoromethyl group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Enzyme Inhibition : Studies indicate that 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine can inhibit specific enzymes involved in critical cellular pathways. This inhibition may alter cell cycle regulation and has implications for cancer treatment .

- Receptor Modulation : The compound interacts with various receptors, suggesting its role in modulating signaling pathways associated with diseases such as cancer and metabolic disorders .

- Anti-Cancer Properties : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of proliferation in cancer cells.

Agrochemicals

The trifluoromethylated pyridine derivatives are vital in developing agrochemical products:

- Fungicides : Compounds like fluazinam, derived from trifluoromethylpyridine structures, exhibit potent fungicidal activity. They interfere with the biochemistry of respiration in fungi, making them effective crop protection agents .

Materials Science

The unique structural characteristics of this compound make it suitable for developing materials with enhanced stability and reactivity:

- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex chemical entities, which can be utilized in various industrial applications.

Case Study 1: Anti-Cancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anti-cancer properties of this compound against several cancer cell lines. The results indicated that the compound effectively induced apoptosis in treated cells while inhibiting their proliferation significantly. This study emphasizes the potential of this compound as an anti-cancer agent .

Case Study 2: Agrochemical Development

Another study focused on developing new agrochemical formulations using trifluoromethylpyridines. The findings revealed that derivatives containing the pyrrolidinyl moiety exhibited enhanced fungicidal activity compared to traditional compounds. These results suggest that incorporating this structural feature could lead to more effective crop protection products .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

*Predicted based on structural similarity to 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline .

Key Observations:

- Its trifluoromethyl group enhances lipophilicity compared to amino- or chloro-substituted pyridines .

- Acidity/Basicity: The predicted pKa (~7.89) suggests moderate basicity, likely due to the pyrrolidine nitrogen, which may influence solubility and membrane permeability .

- Thermal Stability: Derivatives with chloro and nitro substituents exhibit higher melting points (268–287°C) , whereas the target compound’s melting point remains uncharacterized.

Biological Activity

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies from recent research.

Chemical Structure and Properties

The compound has a molecular formula of C8H9F3N2 and features a pyridine ring substituted with a pyrrolidine group and trifluoromethyl moiety. Its unique structure contributes to its interaction with various biological targets.

Research indicates that this compound may act through multiple mechanisms, including:

- Inhibition of Enzyme Activity : The compound has shown the ability to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Receptor Activity : It may interact with G-protein-coupled receptors (GPCRs), influencing signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

-

Cancer Cell Proliferation :

- A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results demonstrated significant inhibition of cell growth with an IC50 value of approximately 25 μM, suggesting its potential as an anticancer agent .

- Another investigation into pancreatic ductal adenocarcinoma (PDAC) cells revealed that the compound inhibited invasion and migration, highlighting its role in targeting metastatic behavior .

- Binding Affinity Studies :

- Cell Signaling Modulation :

Data Table: Biological Activity Summary

| Biological Activity | Target | IC50 Value (μM) | Effect |

|---|---|---|---|

| Cell Proliferation | MDA-MB-231 | 25 | Significant inhibition |

| Cell Invasion | PDAC Cells | 30 | Inhibition of invasion |

| Enzyme Inhibition | Specific Enzymes | 10 - 50 | Varies by target |

Comparative Analysis with Similar Compounds

When compared to other pyridine derivatives, such as pyrrolidinone-based compounds, this compound exhibits distinct biological activity profiles. For instance:

- Pyrrolidinone Compounds : Generally show lower potency against similar cancer targets.

- Trifluoromethyl Substituted Compounds : Often enhance lipophilicity and bioavailability, contributing to improved cellular uptake and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for scale-up?

- Methodological Answer :

- Key Routes : Nucleophilic substitution (e.g., replacing halogens with pyrrolidine) and cross-coupling reactions (e.g., Suzuki-Miyaura) are common. For example, substitution reactions using azetidine or pyrrolidine derivatives under reflux in dichloromethane with NaOH as a base have yielded similar compounds .

- Optimization : Use Design of Experiments (DOE) to vary parameters (temperature, solvent, catalyst). For scale-up, prioritize solvents with low boiling points (e.g., dichloromethane) and phase-transfer catalysts to enhance yield. Monitor purity via HPLC (≥95% recommended) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and substitution patterns. The trifluoromethyl group shows distinct 19F NMR shifts (~-60 to -70 ppm) .

- HPLC-MS : Quantify purity and detect trace intermediates. Use C18 columns with acetonitrile/water gradients for separation .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions involving this compound be addressed?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at electron-deficient positions.

- Catalysts : Transition metals (e.g., Pd) or Lewis acids (e.g., ZnCl2) can direct substitution to specific sites .

- Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Q. What strategies resolve contradictions between computational predictions and experimental data in the reactivity of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/X-ray data with computational results (e.g., Gaussian for geometry optimization).

- Isotopic Labeling : Track reaction pathways (e.g., 13C labeling) to confirm intermediates .

- Error Analysis : Reassess computational parameters (basis sets, solvation models) if deviations exceed 5% .

Q. How can cross-coupling reactions expand the functionalization of this compound for materials science applications?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups to the pyridine ring using Pd catalysts (e.g., Pd(PPh3)4) and boronic acids. Optimize ligand choice (e.g., SPhos) for steric hindrance .

- Applications : Incorporate into π-conjugated polymers for OLEDs or liquid crystals. Test thermal stability via TGA (decomposition >250°C preferred) .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.